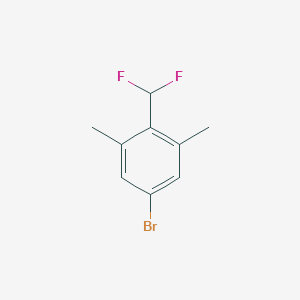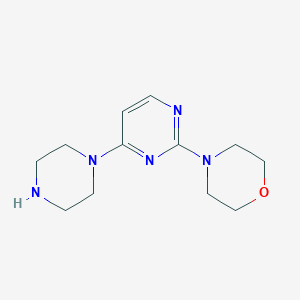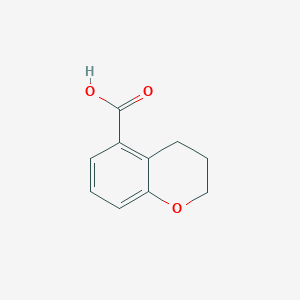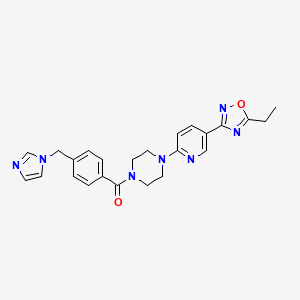
5-Bromo-2-(difluoromethyl)-1,3-dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-Bromo-2-(difluoromethyl)-1,3-dimethylbenzene” is a brominated, fluorinated, and methylated benzene derivative. It has a bromine atom at the 5th position, two fluorine atoms attached to a methyl group at the 2nd position, and two methyl groups at the 1st and 3rd positions of the benzene ring .
Molecular Structure Analysis
The compound has a benzene ring as its core structure, with various substituents at different positions. The presence of halogens (bromine and fluorine) and methyl groups would affect the electron distribution and reactivity of the molecule .Chemical Reactions Analysis
As a halogenated and methylated benzene derivative, this compound could potentially undergo various types of reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of halogens might increase its density and boiling point compared to benzene. The methyl groups might increase its hydrophobicity .Aplicaciones Científicas De Investigación
Molecular Structure and Crystal Analysis
The structural analysis and crystallography of compounds related to 5-Bromo-2-(difluoromethyl)-1,3-dimethylbenzene reveal intricate molecular interactions. For instance, a study on related methyl dimethylbenzoates and bromomethyl phenyl acetates highlighted the formation of molecular dimers and two-dimensional aggregates facilitated by bromine atoms through Br⋯Br bonds. This detailed structural insight underscores the significance of halogen interactions in molecular architecture and potential applications in designing new materials with specific properties (Ebersbach, Seichter, & Mazik, 2022).
Synthetic Chemistry and Material Science
The synthetic versatility of compounds bearing bromo and difluoromethyl groups, akin to this compound, is a cornerstone in material science and organic synthesis. The regioselective bromination and subsequent conversion of dimethylbenzene derivatives into sulfur-functionalized benzoquinones exemplify the utility of these compounds in synthesizing novel organic materials with potential applications in electronics, catalysis, and as intermediates in pharmaceuticals (Aitken, Jethwa, Richardson, & Slawin, 2016).
Polymers and Advanced Materials
The self-condensation of related bromomethyl derivatives to form hyperbranched polyethers with significant molecular weights demonstrates the role of such compounds in polymer science. These polymers, characterized by a plethora of functional groups, offer a platform for further functionalization, thereby tailoring their physical, chemical, and mechanical properties for specific applications. This illustrates the compounds' contributions towards the development of novel polymeric materials with enhanced performance and functionality (Uhrich, Hawker, Fréchet, & Turner, 1992).
Organometallic Synthesis
The preparation and manipulation of organometallic intermediates derived from bromo and difluoromethyl benzene derivatives highlight their importance in organometallic chemistry. Such compounds serve as precursors for the synthesis of a variety of complex molecules through cross-coupling reactions, showcasing their utility in constructing carbon-carbon and carbon-heteroatom bonds. This ability to form diverse molecular frameworks underpins their value in synthetic chemistry, facilitating the synthesis of complex organic molecules (Porwisiak & Schlosser, 1996).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-bromo-2-(difluoromethyl)-1,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2/c1-5-3-7(10)4-6(2)8(5)9(11)12/h3-4,9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNHVTUEAQFBOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(F)F)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(1,3-Benzodioxol-5-ylcarbonyl)-3-(4-chlorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2592934.png)
![2-hydroxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2592935.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2592939.png)
![Ethyl 6-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2592940.png)

![N-[(4-oxo-3H-phthalazin-1-yl)methyl]-2-(4-phenylphenyl)acetamide](/img/structure/B2592944.png)

![ethyl 4-(2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2592947.png)
![N1-(2,6-dimethylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2592948.png)

![3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}propanoic acid](/img/structure/B2592952.png)